molecular formula C10H8F3N5S B2807553 2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine CAS No. 672951-90-5

2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine

Cat. No. B2807553
CAS RN: 672951-90-5
M. Wt: 287.26
InChI Key: QPIAEOMRZDJRNR-UHFFFAOYSA-N
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Description

“2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives have found significant applications in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These derivatives are known for their exquisite sensing materials properties and have a range of biological and medicinal applications (Jindal & Kaur, 2021).

Anti-inflammatory Activities

Pyrimidine compounds exhibit a wide range of pharmacological effects, including anti-inflammatory properties. Their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. The literature highlights the potent anti-inflammatory effects of numerous pyrimidine derivatives, providing insights into their mechanism of action and suggesting further research directions for the development of new anti-inflammatory agents (Rashid et al., 2021).

Antibacterial Activity Against Staphylococcus aureus

1,2,4-Triazole and pyrimidine-containing hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds are potent inhibitors of essential bacterial proteins and have been employed in clinical practice to treat bacterial infections, demonstrating the potential of pyrimidine derivatives in developing novel anti-S. aureus agents (Li & Zhang, 2021).

Anticancer Applications

Pyrimidine-based scaffolds have demonstrated significant anticancer potential, acting through various mechanisms to interact with diverse enzymes, targets, and receptors. The structure of these compounds, their IC50 values, and their targets have been extensively studied, highlighting the role of pyrimidine derivatives in anticancer drug development (Kaur et al., 2014).

Synthetic Pathways and Biological Activities

The synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives has been explored, showcasing the chemical versatility and potential biological applications of pyrimidine derivatives. These compounds represent an important class of organic compounds with a wide range of pharmacological activities, serving as a foundation for the development of new biologically active compounds (Nandha Kumar et al., 2001).

properties

IUPAC Name

2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5S/c11-7(8(12)13)2-5-19-10-16-6-18(17-10)9-14-3-1-4-15-9/h1,3-4,6H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIAEOMRZDJRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=NC(=N2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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